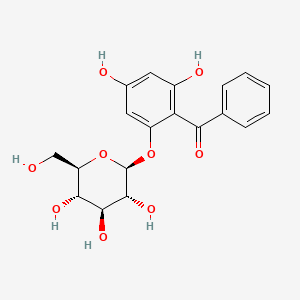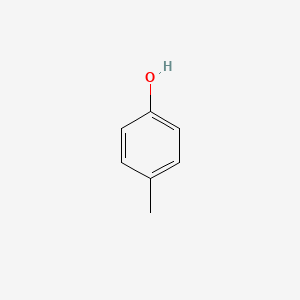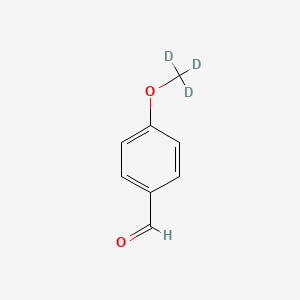
シクロ(プロリルプロリル)
概要
説明
5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- is a complex organic compound with the molecular formula C10H14N2O2. This compound is known for its unique structural features, which include a fused bicyclic system with nitrogen atoms incorporated into the ring structure.
科学的研究の応用
5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
Target of Action
Cyclo(prolylprolyl), also known as Cyclo(L-Pro-L-Pro), is a small molecule that primarily targets Chitinase B in Serratia marcescens . Chitinase B is an enzyme involved in the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose.
Mode of Action
It is known that this compound can modulate the activity ofinsulin-like growth factor-1 (IGF-1) and AMPA receptors . This modulation can lead to changes in cellular processes, including cell proliferation and apoptosis .
Biochemical Pathways
Cyclo(prolylprolyl) affects several biochemical pathways. It has a positive effect on the level of brain-derived neurotrophic factor (BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. In addition, Cyclo(prolylprolyl) can modulate the activity of IGF-1 and AMPA receptors , which are involved in various cellular processes, including cell growth, proliferation, and synaptic transmission.
Result of Action
Cyclo(prolylprolyl) has been shown to possess mnemotropic and neuroprotective properties . These properties can result from its positive effect on the level of BDNF and modulation of the activity of IGF-1 and AMPA receptors . It was found to reduce the number of early apoptotic cells, indicating a potential protective action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diketone with an amine, followed by cyclization to form the desired bicyclic structure. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions. The use of automated systems and reactors can further enhance the efficiency and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
類似化合物との比較
Similar Compounds
5H,10H-Dipyrrolo[1,2-a1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aR,10aR)-: A stereoisomer with different spatial arrangement of atoms.
Cyclo(Pro-Pro): A related compound with a similar bicyclic structure but different substituents.
Uniqueness
5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
特性
IUPAC Name |
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASXWPLSXFART-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N3CCCC3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N3CCC[C@H]3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313224 | |
| Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19943-27-2 | |
| Record name | Cyclo(L-prolyl-L-prolyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19943-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(prolylproline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019943272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLPROLINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGU973420W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-proline anhydride?
A1: L-proline anhydride has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol.
Q2: Are there any notable spectroscopic data available for L-proline anhydride?
A2: Yes, researchers have extensively characterized L-proline anhydride using various spectroscopic techniques. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been instrumental in elucidating its structure and conformational dynamics. [, ] Additionally, Raman Optical Activity (ROA) spectra provide complementary information about its absolute configuration. [] Mass spectrometry (MS) is also frequently employed for identification and analysis. [, ]
Q3: How is L-proline anhydride synthesized?
A3: L-proline anhydride can be synthesized through various methods. One common approach involves the cyclodehydration of two L-proline molecules. [, ] This can be achieved using coupling reagents like N,N-dicyclohexylcarbodiimide (DCC) or through other synthetic routes. [, ]
Q4: Can the sulfur atom be incorporated into the L-proline anhydride structure?
A4: Yes, researchers have successfully synthesized derivatives of L-proline anhydride containing sulfur atoms at the 3 and 6 positions. [, , ] These modifications led to the formation of epidithio-, epitrithio-, and epitetrathio-L-prolyl-L-proline anhydride derivatives. [, , , ]
Q5: Are there methods to introduce alkyl groups into the L-proline anhydride structure?
A5: Yes, alkyl groups can be introduced into the L-proline anhydride structure through electrophilic substitution reactions. [] This method allows for the synthesis of derivatives like 3-ethyl-L-prolyl-L-proline anhydride and 3,6-diethyl-prolyl-proline anhydride. []
Q6: Does L-proline anhydride exhibit any biological activities?
A6: Yes, L-proline anhydride has shown a diverse range of biological activities. Research suggests that it can act as an inducer of systemic resistance in plants, enhancing their defense mechanisms against pathogens like Phytophthora nicotianae and Tobacco mosaic virus (TMV). [] It has also demonstrated acaricidal activity against two-spotted spider mites (Tetranychus urticae) comparable to the commercial acaricide abamectin. [] Moreover, it acts as an allelopathic agent, inhibiting the growth and photosynthesis of the macroalga Ulva prolifera. []
Q7: What is the mechanism behind the plant defense induction by L-proline anhydride?
A7: While the exact mechanism is still under investigation, research suggests that L-proline anhydride triggers various defense responses in plants. [] These include stomatal closure, reactive oxygen species (ROS) production, and stimulation of cytosolic calcium ion and nitric oxide production in guard cells. [] Furthermore, it upregulates the expression of the defense-related gene PR-1a and increases salicylic acid (SA) levels, suggesting the involvement of the SA-dependent defense pathway. []
Q8: Are there any known natural sources of L-proline anhydride?
A8: Yes, L-proline anhydride has been identified in various natural sources. It has been isolated from the culture filtrates of Streptomyces species. [, , ] It is also found in cooked beef, roasted cocoa nibs, and roasted malts used for beer brewing. [, , ]
Q9: What is the role of L-proline anhydride in diatom sexual reproduction?
A9: L-proline anhydride acts as an attraction pheromone in the mating process of the diatom Seminavis robusta. [] This discovery highlights its role in the complex chemical communication system of these algae.
Q10: What is known about the conformation of L-proline anhydride in solution?
A10: L-proline anhydride exists in multiple conformations in solution. [, ] NMR spectroscopy, especially 13C spin-lattice relaxation studies, suggests that the cyclic structure leads to restricted conformational freedom in the proline rings compared to linear dipeptides. [] Computational studies, including molecular mechanics and quantum mechanical calculations, support the presence of multiple conformers. []
Q11: Have there been any studies on the UV circular dichroism (CD) of L-proline anhydride?
A11: Yes, researchers have investigated the UV CD of L-proline anhydride. [] Theoretical calculations of the UV CD spectrum, considering different conformations and solvent effects, were compared with experimental data. [] These studies provide insights into the relationship between conformation and chiroptical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









